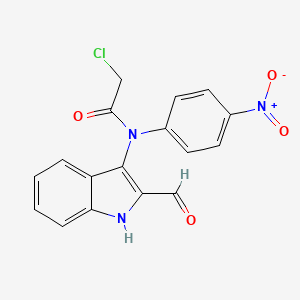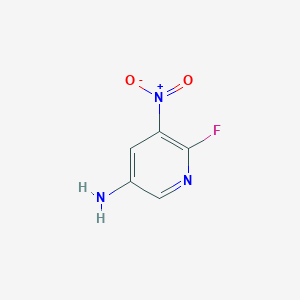
N-(2,4,6-Trimethylphenyl)maleamicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,6-Trimethylphenyl)maleamic acid: is an organic compound with the molecular formula C13H15NO3 . It is characterized by the presence of a maleamic acid moiety attached to a 2,4,6-trimethylphenyl group. This compound is known for its unique structural properties, including intramolecular hydrogen bonding, which contributes to its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-Trimethylphenyl)maleamic acid typically involves the reaction of maleic anhydride with 2,4,6-trimethylaniline. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for N-(2,4,6-Trimethylphenyl)maleamic acid are not widely documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,4,6-Trimethylphenyl)maleamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding maleic acid derivatives.
Reduction: Reduction reactions can convert the maleamic acid moiety to maleamide.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution.
Major Products:
Oxidation: Maleic acid derivatives.
Reduction: Maleamide derivatives.
Substitution: Various substituted N-(2,4,6-trimethylphenyl)maleamic acid derivatives.
Applications De Recherche Scientifique
N-(2,4,6-Trimethylphenyl)maleamic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-(2,4,6-Trimethylphenyl)maleamic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
- N-Phenylmaleamic acid
- N-(2,4-Dimethylphenyl)maleamic acid
- N-(2,6-Dimethylphenyl)maleamic acid
Comparison: N-(2,4,6-Trimethylphenyl)maleamic acid is unique due to the presence of three methyl groups on the aromatic ring, which enhances its steric hindrance and affects its reactivity compared to other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
(Z)-4-oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid |
InChI |
InChI=1S/C13H15NO3/c1-8-6-9(2)13(10(3)7-8)14-11(15)4-5-12(16)17/h4-7H,1-3H3,(H,14,15)(H,16,17)/b5-4- |
Clé InChI |
LIBBIQNPOBBNDV-PLNGDYQASA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C\C(=O)O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)







